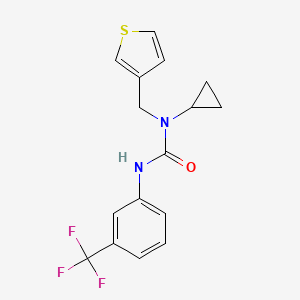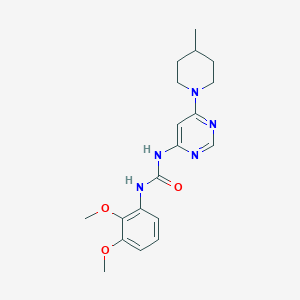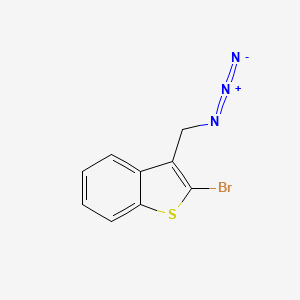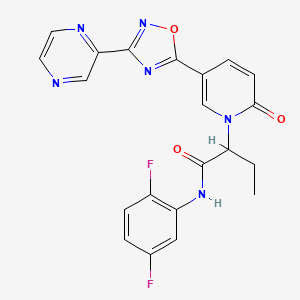
1,2-dimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H18N6O2S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality 1,2-dimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-dimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Imidazole derivatives, such as the compound , have been studied for their potential as anticancer agents. The imidazole nucleus is a part of many bioactive molecules with diverse biological activities, including antitumor properties . These compounds can interact with various cellular targets and may inhibit the proliferation of cancer cells.
Antibacterial and Antimycobacterial Properties
The imidazole ring is known to exhibit antibacterial and antimycobacterial activities. Research has shown that modifications to the imidazole nucleus can lead to compounds that are effective against a range of bacterial pathogens .
Anti-inflammatory and Analgesic Effects
Compounds containing an imidazole nucleus have been reported to possess anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antidiabetic Potential
Imidazole derivatives are also being explored for their antidiabetic effects. They may play a role in modulating blood sugar levels and could be used in the management of diabetes .
Antiviral and Antifungal Applications
The structural versatility of imidazole allows for the creation of compounds with antiviral and antifungal properties. These compounds can be designed to target specific viruses or fungal pathogens .
Antioxidant Properties
Imidazole compounds have shown antioxidant activity, which is crucial in protecting cells from oxidative stress. This property can be harnessed in various therapeutic applications to mitigate damage caused by free radicals .
Anti-amoebic and Antihelmintic Activities
Research into imidazole derivatives has revealed their potential in treating parasitic infections. They have shown effectiveness against amoebic and helminthic infections, which are significant causes of morbidity in many regions .
Gastroprotective Effects
Some imidazole derivatives have been found to have ulcerogenic activity, suggesting a potential use in the treatment of gastrointestinal disorders. They may help in the protection of the gastric mucosa and treatment of ulcers .
Propiedades
IUPAC Name |
1,2-dimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-13-21-18(11-25(13)2)29(26,27)24-15-7-5-14(6-8-15)17-12-28-19(23-17)22-16-4-3-9-20-10-16/h3-12,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJMXHLWDAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991968.png)
![N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991969.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2991970.png)


amine hydrobromide](/img/no-structure.png)

![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)

